molecular formula C9H12OS B1620294 Phenol, 2,6-dimethyl-4-(methylthio)- CAS No. 7379-49-9

Phenol, 2,6-dimethyl-4-(methylthio)-

Cat. No. B1620294
CAS RN: 7379-49-9
M. Wt: 168.26 g/mol
InChI Key: MGOOYXDTXUPBTC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl (-OH) group attached to an aromatic ring. In the case of “Phenol, 2,6-dimethyl-4-(methylthio)-”, there would also be methyl groups attached to the 2nd and 6th carbon atoms of the ring, and a methylthio group attached to the 4th carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Phenol, 2,6-dimethyl-4-(methylthio)-” would depend on its specific structure. For example, the presence of the methylthio group could potentially affect its solubility, boiling point, and melting point .

Scientific Research Applications

Chemical Synthesis

“Phenol, 2,6-dimethyl-4-(methylthio)-” is used in chemical synthesis . It’s a key component in the production of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . This compound is used in various chemical reactions and has a wide range of applications in the field of chemistry .

Phenol Methylation

This compound plays a significant role in the process of phenol methylation . It’s used to produce 2,6-dimethylphenol (2,6-DMP), which is an important product for the plastics industry . The process of phenol methylation in the gas phase is strongly exothermic .

Catalyst in Fluidized Bed

It’s used as a catalyst in a fluidized bed of iron-chromium mixed oxide . This process ensures good temperature equalization in the catalyst bed .

Production of Antimicrobial Agents

Methyl-substituted derivatives of phenol, including “Phenol, 2,6-dimethyl-4-(methylthio)-”, have strong bacteriostatic, bactericidal, and fungicidal properties . These properties make them useful as antimicrobial agents in the pharmaceutical industry .

Food Industry

These compounds are used as preservatives in the food industry due to their bacteriostatic and bactericidal properties .

Production of Decontamination and Disinfection Agents

“Phenol, 2,6-dimethyl-4-(methylthio)-” is used in the production of decontamination and disinfection agents, such as Lysol and creolin .

Production of Pesticides

Due to its strong bacteriostatic and fungicidal properties, “Phenol, 2,6-dimethyl-4-(methylthio)-” is used in the production of pesticides .

Polymerization Process

In the polymerization process of 2,6-DMP, 2,4,6-TMP can be useful as a chain stopper and polymer’s molar mass regulator . This shows the importance of “Phenol, 2,6-dimethyl-4-(methylthio)-” in the polymer industry .

Safety and Hazards

Phenols can be hazardous and should be handled with care. They can cause burns and are harmful if swallowed, inhaled, or absorbed through the skin . Specific safety data for “Phenol, 2,6-dimethyl-4-(methylthio)-” is not available from the sources I found.

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to outline the exact biochemical pathways affected by Phenol, 2,6-dimethyl-4-(methylthio)- . Phenolic compounds are involved in a variety of biochemical pathways due to their antioxidant properties, but the specific pathways influenced by this compound remain to be elucidated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Phenol, 2,6-dimethyl-4-(methylthio)- . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.

properties

IUPAC Name

2,6-dimethyl-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOOYXDTXUPBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303201
Record name phenol, 2,6-dimethyl-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7379-49-9
Record name NSC157316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenol, 2,6-dimethyl-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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